N-(2-bromobenzenesulfonyl)acetamide
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Overview
Description
N-(2-bromobenzenesulfonyl)acetamide is an organic compound with the molecular formula C8H8BrNO3S and a molecular weight of 278.12 g/mol . This compound is characterized by the presence of a bromine atom attached to a benzene ring, which is further connected to a sulfonyl group and an acetamide moiety. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Mechanism of Action
Target of Action
A similar compound, acetamide, has been found to target theAliphatic amidase expression-regulating protein . This protein plays a crucial role in the regulation of the aliphatic amidase operon .
Mode of Action
It’s known that the reaction of n-bromoacetamide (nba) with olefins leads to the formation of 2-bromo-n-bromoacetimidates . This process appears to occur in two stages: a free radical reaction of NBA with itself to form N,N-dibromoacetamide (NDBA), followed by ionic addition of NDBA to the double bond .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromobenzenesulfonyl)acetamide typically involves the reaction of 2-bromobenzenesulfonyl chloride with acetamide. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
N-(2-bromobenzenesulfonyl)acetamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The sulfonyl group can undergo oxidation to form sulfone derivatives.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Formation of N-substituted sulfonamides.
Oxidation Reactions: Formation of sulfone derivatives.
Reduction Reactions: Formation of amines or alcohols.
Scientific Research Applications
N-(2-bromobenzenesulfonyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds, including heterocycles and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in the development of new drugs, particularly as an intermediate in the synthesis of biologically active molecules.
Industry: Utilized in the production of specialty chemicals and as a reagent in analytical chemistry
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorobenzenesulfonyl)acetamide
- N-(2-fluorobenzenesulfonyl)acetamide
- N-(2-iodobenzenesulfonyl)acetamide
Comparison
N-(2-bromobenzenesulfonyl)acetamide is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s reactivity in substitution and other chemical reactions. Additionally, the bromine derivative may exhibit different biological activities and interactions with molecular targets compared to its halogenated counterparts .
Properties
IUPAC Name |
N-(2-bromophenyl)sulfonylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3S/c1-6(11)10-14(12,13)8-5-3-2-4-7(8)9/h2-5H,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIJFTUAKQQAKNV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=CC=CC=C1Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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